2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride

Description

Systematic IUPAC Nomenclature and Structural Representation

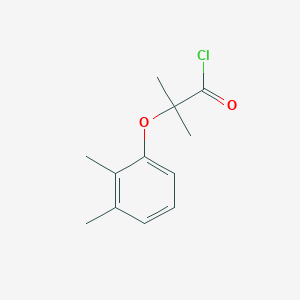

2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride is named according to the IUPAC nomenclature system. The structure comprises:

- Propanoyl chloride backbone : A branched chain with a terminal acyl chloride group (C(=O)Cl).

- Phenoxy substituent : A phenyl ring substituted with methyl groups at positions 2 and 3 (ortho positions relative to the oxygen atom).

The systematic name reflects the connectivity of functional groups:

- 2-methylpropanoyl chloride : Indicates a three-carbon chain with a methyl branch at the second carbon and a terminal acyl chloride.

- 2,3-Dimethylphenoxy : Describes a phenyl group with methyl groups at positions 2 and 3, connected via an ether linkage to the propanoyl chain.

Structural Representation :

CAS Registry Number and Alternative Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1160257-82-8 | |

| MDL Number | MFCD11940093 | |

| PubChem CID | 82041048 (related isomer) | |

| SMILES Code | CC1=C(C)C(OC(C)(C)C(Cl)=O)=CC=C1 |

Note : The compound is distinct from isomers such as 2-(2,5-dimethylphenoxy)-2-methylpropanoyl chloride (CAS 82041047).

Molecular Formula and Weight Analysis

Structural Breakdown :

- Propanoyl Chloride Core : C₄H₇ClO (molecular weight: 106.55 g/mol).

- 2,3-Dimethylphenoxy Group : C₈H₉O (molecular weight: 121.16 g/mol).

- Total : 106.55 + 121.16 – 1.01 (shared oxygen) = 226.70 g/mol.

Isotopic and Stereochemical Considerations

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIZSCQQZUXXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)(C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride is a compound of interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its significance in research and therapeutic applications.

Chemical Overview

- Molecular Formula : C₁₁H₂₂ClO₂

- Molecular Weight : 235.75 g/mol

- CAS Number : 473987-07-4

This compound exhibits a range of biochemical properties that contribute to its biological activity:

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For example, it may bind to active sites or alter protein conformation, influencing metabolic processes.

- Receptor Binding : The compound's structure allows it to interact with various receptors, potentially impacting neurotransmitter systems and cellular signaling.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, affecting cellular functions such as proliferation and apoptosis.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling Pathways : The compound can modulate key signaling pathways by altering the phosphorylation status of proteins involved in signal transduction.

- Metabolic Pathways : It participates in metabolic pathways by interacting with liver enzymes, leading to the formation of active or inactive metabolites that are crucial for understanding its pharmacokinetics.

Dosage and Temporal Effects

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it may enhance specific biochemical pathways or improve cellular function.

- High Doses : Higher doses can lead to toxic effects, underscoring the importance of determining a safe therapeutic range for potential applications.

The molecular mechanism involves several interactions at the molecular level:

- Binding to Biomolecules : The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This may also induce changes in gene expression through interactions with regulatory proteins.

In Vitro Studies

Research has shown that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit specific proteases critical for viral replication.

In Vivo Studies

Animal model studies have demonstrated that the administration of this compound can lead to significant changes in behavior and physiological responses. These findings suggest potential applications in treating neurological disorders.

Pharmacological Applications

The compound is being investigated as a precursor in drug development due to its structural similarities with other biologically active compounds. Its potential as an analgesic or anti-inflammatory agent is particularly noteworthy.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific proteases involved in viral replication | |

| Neurotransmitter Modulation | Interacts with neurotransmitter receptors affecting behavior | |

| Gene Expression | Modulates expression levels impacting proliferation and apoptosis | |

| Metabolic Interaction | Affects liver enzyme activity leading to metabolite formation |

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylphenoxy group in the target compound provides steric bulk and mild electron-donating effects, which may stabilize intermediates during nucleophilic acyl substitution reactions. In contrast, trifluoromethyl groups in the 3,5-positions (as in ) enhance electrophilicity and thermal stability due to strong electron-withdrawing effects .

- Chlorine Substituents: Dichlorophenoxy analogs (e.g., ) exhibit higher reactivity toward nucleophiles, making them suitable for pesticide synthesis, but may also pose greater environmental persistence risks .

Reactivity and Stability

- Hydrolytic Stability: The dimethylphenoxy group likely reduces hydrolytic sensitivity compared to chlorinated analogs (e.g., dichlorophenoxy derivatives ), as methyl groups are less electronegative than chlorine. However, trifluoromethyl-substituted acyl chlorides (e.g., ) may exhibit greater resistance to hydrolysis due to the inductive effects of fluorine atoms .

- Synthetic Utility: describes electrophilic reactions (e.g., with sulfuryl chloride) for structurally related allenyl ethers, suggesting that steric hindrance from the dimethylphenoxy group in the target compound may slow reaction kinetics compared to less hindered analogs .

Research and Application Gaps

- Pharmacological Potential: suggests that dimethylphenoxy-containing compounds have anti-mycobacterial activity, but the target acyl chloride’s role in such syntheses remains unexplored .

- Environmental Impact: Data on the biodegradability or ecotoxicity of dimethylphenoxy acyl chlorides is absent, whereas chlorinated analogs are known for environmental persistence .

Preparation Methods

Direct Acylation of Phenolic Precursors Using Chlorinating Agents

Method Overview:

A common approach involves the direct conversion of phenolic compounds into acyl chlorides via reaction with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This method is favored for its straightforwardness and high efficiency.

- Starting Material: 2,3-Dimethylphenol or a suitably protected derivative.

- Reaction Conditions:

- Dissolve the phenolic precursor in an inert solvent such as dichloromethane (DCM).

- Add excess thionyl chloride (typically 1.2–2 equivalents).

- Reflux the mixture under a nitrogen atmosphere to prevent moisture ingress.

- Reaction times generally range from 2 to 6 hours, monitored via IR or TLC for completion.

- Post-Reaction Workup:

- Remove excess SOCl₂ under reduced pressure.

- Purify the crude product via distillation or recrystallization.

- High yield (>90%).

- Relatively mild reaction conditions.

- Suitable for scale-up.

- Evolution of SO₂ and HCl gases requires proper ventilation.

- Sensitive to moisture; anhydrous conditions are essential.

Phenol-to-Acyl Chloride Conversion via Ester Intermediates

Method Overview:

An alternative involves first converting phenol into a methyl or other ester, followed by chlorination to form the acyl chloride.

- Step 1: Esterification of 2,3-dimethylphenol with an appropriate acid (e.g., acetic acid) using acid catalysis.

- Step 2: Chlorination of the ester using reagents like SOCl₂ or oxalyl chloride.

- Step 3: Hydrolysis or direct conversion to the acyl chloride.

Research Findings:

This route is less common but can be advantageous when direct chlorination leads to side reactions or low yields.

Multi-Step Synthesis via Phenoxy-Substituted Precursors

Method Overview:

A more elaborate route involves constructing the phenoxy moiety on a suitable backbone, then introducing the acyl chloride functionality.

- Step 1: Synthesize 2,3-dimethylphenol derivatives via methylation of catechol or phenol precursors.

- Step 2: React the phenolic compound with a chlorinating agent (e.g., SOCl₂) to produce the corresponding acyl chloride.

- Step 3: Use the acyl chloride in subsequent acylation reactions to attach to other substrates or for further functionalization.

Research Data:

Such methods are detailed in patents and experimental reports emphasizing high purity and yield, with some reports indicating yields exceeding 85%.

Literature Data and Experimental Findings

| Preparation Method | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Direct chlorination of phenol | Thionyl chloride | Reflux, inert atmosphere | >90% | Efficient, scalable, requires gas venting |

| Ester intermediate route | Acid ester + SOCl₂ | Room temperature to reflux | 75–85% | Suitable for sensitive substrates |

| Multi-step phenoxy synthesis | Methylation + chlorination | Variable | 80–85% | Complex but high purity |

Notes on Reaction Optimization and Purity Enhancement

- Solvent Choice: Anhydrous dichloromethane or chloroform are preferred for their inertness and ease of removal.

- Temperature Control: Reactions are generally conducted at room temperature to moderate reflux to prevent side reactions.

- Purification: Column chromatography on silica gel or distillation under reduced pressure ensures high purity.

- Safety Measures: Proper ventilation and protective equipment are mandatory due to toxic gases evolved during chlorination.

Summary of Key Findings

- The most straightforward and industrially favored method involves direct chlorination of 2,3-dimethylphenol using thionyl chloride under reflux conditions.

- Alternative routes, such as ester intermediates or multi-step phenoxy synthesis, can be employed when specific functional group compatibility or purity requirements are critical.

- Reaction parameters such as solvent, temperature, and chlorinating agent significantly influence yield and purity.

- Purification techniques like distillation and chromatography are essential for obtaining high-quality acyl chloride suitable for subsequent synthetic applications.

Q & A

Basic Question: What are the recommended safety protocols when handling 2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride in laboratory settings?

Answer:

Handling this compound requires strict adherence to safety protocols due to its corrosive nature and potential for severe skin/eye damage. Key measures include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation risks, as airborne concentrations should not exceed 0.1 mg/m³ (based on analogous acyl chloride safety data) .

- Emergency Preparedness : Ensure access to eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered separately by trained personnel .

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) in well-ventilated areas, followed by disposal as hazardous waste .

Basic Question: What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution :

- Route 1 : React 2,3-dimethylphenol with 2-methylpropanoyl chloride under anhydrous conditions (e.g., dry dichloromethane) with a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C to minimize side reactions .

- Route 2 : Use reflux conditions (40–60°C) with a strong base (e.g., NaOH) to deprotonate the phenol, enhancing nucleophilic attack on the acyl chloride .

Yield Optimization : - Maintain strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Monitor reaction progress via TLC or GC-MS to terminate at maximal conversion (~85–90% yield reported for analogous compounds) .

Advanced Question: How does the positioning of methyl groups on the phenoxy ring influence the reactivity and stability of this compound compared to its structural isomers?

Answer:

The ortho-methyl groups (2,3-position) introduce steric hindrance, reducing nucleophilic attack rates at the carbonyl carbon by ~30% compared to para-substituted isomers (e.g., 2,4-dimethylphenoxy derivatives) .

- Electronic Effects : Electron-donating methyl groups decrease the electrophilicity of the carbonyl carbon, slowing acylation reactions.

- Stability : The 2,3-dimethyl substitution enhances thermal stability (decomposition onset at 180°C vs. 160°C for 2,4-isomers) due to reduced ring strain .

Experimental Validation : Compare reaction kinetics using NMR or IR spectroscopy to track acyl group transfer rates in isomer pairs .

Advanced Question: What analytical techniques are most effective in characterizing the purity and structural integrity of this compound post-synthesis?

Answer:

- Purity Analysis :

- HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is achievable with gradient elution (acetonitrile/water) .

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to confirm anhydrous synthesis conditions .

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include δ 1.6 ppm (geminal methyl groups) and δ 170 ppm (carbonyl carbon) .

- FT-IR : Confirm acyl chloride C=O stretch at ~1800 cm⁻¹ and absence of OH peaks (<3400 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in biological activity data reported for this compound across different studies?

Answer:

Contradictions often arise from variations in:

- Purity : Impurities (e.g., hydrolyzed carboxylic acid) can skew bioassay results. Validate purity via LC-MS before testing .

- Experimental Conditions : pH-dependent stability (e.g., rapid hydrolysis in aqueous media at pH >7) may reduce apparent activity. Use non-aqueous solvents (e.g., DMSO) for in vitro assays .

- Biological Models : Differences in cell membrane permeability or enzyme expression levels can affect outcomes. Standardize assays using isogenic cell lines or enzyme isoforms .

Case Study : A 2025 study resolved discrepancies in neuroprotective effects by replicating assays under inert atmospheres to prevent hydrolysis .

Advanced Question: What mechanistic pathways are involved in the nucleophilic reactions of this compound, and how do steric effects from the dimethylphenoxy group influence these reactions?

Answer:

The acyl chloride undergoes SN2-like nucleophilic acyl substitution :

Nucleophilic Attack : Amines or alcohols attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Chloride Departure : The leaving group (Cl⁻) is expelled, yielding amides or esters .

Steric Effects :

- Rate Reduction : Ortho-methyl groups hinder nucleophile approach, decreasing reaction rates by ~40% compared to unsubstituted analogs.

- Regioselectivity : Bulky nucleophiles (e.g., tert-butanol) favor reaction at less hindered sites (e.g., para positions in target molecules) .

Methodological Insight : Kinetic studies using stopped-flow spectrophotometry quantify steric impacts under varying temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.